N-(biphenyl-2-yl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a chlorofluorophenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and chlorofluorophenyl intermediates, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromyl chloride for oxidation , reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A halogenated benzaldehyde derivative used as an intermediate in the synthesis of various compounds.
2-Chloro-6-fluorophenylacetic acid: Another halogenated compound with applications in organic synthesis.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24ClFN2O3S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H24ClFN2O3S/c26-22-10-6-11-23(27)21(22)17-33(31,32)29-15-13-19(14-16-29)25(30)28-24-12-5-4-9-20(24)18-7-2-1-3-8-18/h1-12,19H,13-17H2,(H,28,30) |
InChI Key |
UEUPUNVRJDJOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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